molecular formula C21H23N5O2S2 B14523493 N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N''-ethylguanidine CAS No. 62540-35-6

N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N''-ethylguanidine

Cat. No.: B14523493
CAS No.: 62540-35-6
M. Wt: 441.6 g/mol
InChI Key: GGAVGBDCEZJRBP-UHFFFAOYSA-N
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Description

N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused with a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine typically involves the reaction of 4-ethoxy-1,3-benzothiazole-2-amine with N-ethylguanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit biological activity. These metal complexes can disrupt cellular processes in microorganisms, leading to their antimicrobial effects . Additionally, the compound’s ability to interact with DNA and inhibit enzyme activity contributes to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine include other benzothiazole derivatives, such as:

Uniqueness

N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is unique due to its specific structure, which allows it to form stable metal complexes with enhanced biological activity. This compound’s ability to chelate metal ions and its diverse reactivity make it a valuable candidate for various scientific and industrial applications .

Properties

CAS No.

62540-35-6

Molecular Formula

C21H23N5O2S2

Molecular Weight

441.6 g/mol

IUPAC Name

1,3-bis(4-ethoxy-1,3-benzothiazol-2-yl)-2-ethylguanidine

InChI

InChI=1S/C21H23N5O2S2/c1-4-22-19(25-20-23-17-13(27-5-2)9-7-11-15(17)29-20)26-21-24-18-14(28-6-3)10-8-12-16(18)30-21/h7-12H,4-6H2,1-3H3,(H2,22,23,24,25,26)

InChI Key

GGAVGBDCEZJRBP-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=NC2=C(C=CC=C2S1)OCC)NC3=NC4=C(C=CC=C4S3)OCC

Origin of Product

United States

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